Furo[3,2-b]pyridine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)7-4-5-6(12-7)2-1-3-9-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRCHODSRLMXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549936 | |
| Record name | Furo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-14-2 | |
| Record name | Furo[3,2-b]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112372-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furo[3,2-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Furo 3,2 B Pyridine 2 Carboxylic Acid and Its Analogs
Historical Development of Furo[3,2-b]pyridine (B1253681) Synthesis
The synthesis of furo[3,2-b]pyridines and related fused heterocycles has progressed significantly over time. Early approaches often relied on multi-step sequences involving the construction of one ring onto a pre-existing ring. nih.gov These classical methods included nucleophilic aromatic substitution followed by ring closure, or intramolecular cyclization reactions of appropriately substituted pyridine (B92270) or furan (B31954) precursors. nih.gov While effective, these routes could be lengthy and sometimes lacked efficiency. The historical development has seen a clear shift towards more streamlined processes, such as one-pot reactions and the use of catalysis to improve yields and reduce the number of synthetic steps. researchgate.netnih.gov The introduction of transition-metal catalysis, in particular, marked a major advancement, enabling the construction of the furo[3,2-b]pyridine core through highly efficient C-C and C-O bond-forming reactions. researchgate.netresearchgate.net This evolution has expanded the accessibility and diversity of functionalized furo[3,2-b]pyridine derivatives available for chemical and biological studies. doaj.orgresearchgate.net
Classical Synthetic Routes to Furo[3,2-b]pyridine-2-carboxylic Acid
Classical synthetic routes to the furo[3,2-b]pyridine core and its carboxylic acid derivatives typically involve non-catalytic cyclization strategies, oxidative methods, or named reactions that form the fused pyridine ring.
A common and straightforward method for the preparation of this compound involves the hydrolysis of its corresponding ester, such as an ethyl or methyl ester. prepchem.comgoogle.com This transformation is a fundamental reaction in organic synthesis for converting esters to carboxylic acids. mnstate.eduorganic-chemistry.org The process is typically achieved under basic conditions, for example, by heating a suspension of the ester in an aqueous solution of a base like sodium hydroxide (B78521). prepchem.com The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture then protonates the carboxylate to yield the final carboxylic acid. mnstate.edu For instance, the hydrolysis of ethyl furo[3,2-b]pyridine-6-carboxylate using 1.25M sodium hydroxide at 60°C results in a clear solution of the sodium carboxylate, which upon cooling and acidification, precipitates the desired furo[3,2-b]pyridine-6-carboxylic acid. prepchem.com This method is widely applicable for the final step in a synthetic sequence to unmask the carboxylic acid functionality.
Oxidative cyclization represents another strategy for constructing the furo[3,2-b]pyridine scaffold. researchgate.net In these methods, a precursor molecule is designed to undergo an intramolecular cyclization reaction that is promoted or completed by an oxidation step. This approach is particularly useful for forming the furan portion of the fused system. One notable example is the copper-mediated oxidative cyclization, which has been successfully employed to assemble the furo[3,2-b]pyridine scaffold. researchgate.netnih.gov This type of reaction typically involves the formation of a C-O bond to close the furan ring, with the metal oxidant facilitating the removal of hydrogen atoms. The specific precursors for such reactions are often substituted pyridines bearing a side chain that can participate in the cyclization.
The Friedlander annulation is a classical reaction used to synthesize quinolines and, by extension, other fused pyridine systems. organic-chemistry.org The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.org This condensation is typically catalyzed by either acid or base and proceeds through an initial aldol-type reaction followed by cyclization and dehydration to form the pyridine ring. organic-chemistry.org While direct application to the parent Furo[3,2-b]pyridine is less common, modifications of this reaction are valuable for creating related fused systems. For example, a variant of the Friedlander reaction has been developed for the synthesis of furo[2,3-b]quinolin-5-ones from 2-amino-3-cyanofurans and cyclohexane-1,3-diones, demonstrating the utility of this approach in fusing a pyridine-like ring to a furan core. researchgate.net
Advanced and Metal-Catalyzed Synthetic Strategies
Modern synthetic chemistry has increasingly relied on advanced strategies, particularly those involving transition-metal catalysis, to construct complex heterocyclic scaffolds like furo[3,2-b]pyridine with high efficiency and selectivity.
Transition-metal catalysis has become an indispensable tool for the synthesis of furo[3,2-b]pyridines. doaj.org These methods often allow for the rapid construction of the heterocyclic core in a one-pot fashion from readily available starting materials. researchgate.netnih.gov
Palladium and Copper Co-catalysis: A prominent example is the use of a palladium-on-carbon and copper co-catalytic system (Pd/C-Cu). researchgate.netnih.gov This system facilitates a one-pot reaction sequence involving a Sonogashira cross-coupling followed by a C-O bond-forming heteroannulation. researchgate.netresearchgate.net Typically, a 3-chloro-2-hydroxypyridine (B189369) is coupled with a terminal alkyne. researchgate.netnih.gov The subsequent intramolecular cyclization onto the hydroxyl group forms the furan ring, yielding a 2-substituted furo[3,2-b]pyridine. researchgate.netnih.gov This process can be enhanced by ultrasound irradiation. researchgate.netnih.gov
Copper-Mediated Reactions: Copper catalysis is also used independently in the assembly of the furo[3,2-b]pyridine scaffold, particularly through oxidative cyclization pathways. researchgate.netnih.gov These chemoselective metal-mediated couplings are a key strategy in preparing diverse libraries of these compounds for biological screening. researchgate.netnih.gov
Other Transition Metals: Other transition metals, such as ruthenium, have also found application. Chiral-at-metal ruthenium(II) complexes bearing furo[3,2-b]pyridyl functionalized ligands have been developed as catalysts for asymmetric synthesis, highlighting the scaffold's role not just as a synthetic target but also as a component of advanced catalytic systems. researchgate.net
The table below summarizes the synthesis of various 2-substituted furo[3,2-b]pyridines using a Pd/C-Cu catalyzed one-pot reaction. nih.gov
| Entry | Terminal Alkyne Substrate | Resulting 2-Substituted Furo[3,2-b]pyridine | Yield (%) |
|---|---|---|---|
| 1 | Phenylacetylene | 2-Phenylfuro[3,2-b]pyridine | 85 |
| 2 | 4-Chlorophenylacetylene | 2-(4-Chlorophenyl)furo[3,2-b]pyridine | 88 |
| 3 | 4-Fluorophenylacetylene | 2-(4-Fluorophenyl)furo[3,2-b]pyridine | 86 |
| 4 | 4-Methoxyphenylacetylene | 2-(4-Methoxyphenyl)furo[3,2-b]pyridine | 82 |
| 5 | 1-Ethynylcyclohexene | 2-(Cyclohex-1-en-1-yl)furo[3,2-b]pyridine | 75 |
| 6 | 3-Phenylprop-2-yn-1-ol | (2-(Furo[3,2-b]pyridin-2-yl)phenyl)methanol | 78 |
Transition-Metal Catalysis in Furo[3,2-b]pyridine Scaffold Construction
Palladium-Catalyzed Cyclization and Coupling Reactions
Palladium catalysis is a cornerstone in the synthesis of furo[3,2-b]pyridine derivatives, primarily through cross-coupling reactions that form key carbon-carbon and carbon-oxygen bonds. The Sonogashira coupling, which forms a bond between a terminal alkyne and an aryl or vinyl halide, is a frequently employed strategy.
A convenient one-pot synthesis of 2-substituted furo[3,2-b]pyridines utilizes a sequential Sonogashira C-C coupling followed by a C-O bond-forming cyclization. nih.gov This method starts with the coupling of 3-chloro-2-hydroxypyridine with various terminal alkynes. The reaction is performed under ultrasound irradiation in the presence of a heterogeneous Pd/C catalyst, along with copper(I) iodide (CuI) as a co-catalyst. nih.gov This approach avoids the need to isolate the intermediate alkynylpyridine, streamlining the process.
| Starting Alkyne | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylacetylene | 10% Pd/C-CuI-PPh3-Et3N | EtOH, Ultrasound | 2-Phenylfuro[3,2-b]pyridine | Good |
| 1-Heptyne | 10% Pd/C-CuI-PPh3-Et3N | EtOH, Ultrasound | 2-Pentylfuro[3,2-b]pyridine | Good |
Another advanced palladium-catalyzed method involves an intramolecular dual C-H activation/oxidative cyclization of 3-phenoxypyridine (B1582220) 1-oxides. acs.org This strategy leads to the formation of benzofuro[3,2-b]pyridine 1-oxides with high regioselectivity. The resulting N-oxide products can then be easily deoxygenated to furnish the corresponding benzofuro[3,2-b]pyridines in excellent yields. acs.org
Copper-Mediated Oxidative Cyclization
Copper catalysis offers an alternative and effective pathway for the synthesis of the furo[3,2-b]pyridine scaffold. Specifically, copper-mediated oxidative cyclization has been identified as a key step in the assembly of this heterocyclic core. researchgate.net This type of reaction typically involves the intramolecular cyclization of a suitably functionalized precursor, where the copper catalyst facilitates the key C-O bond formation. While detailed mechanisms can vary, they often involve oxidation of the substrate and subsequent intramolecular attack to form the furan ring. This approach has been instrumental in preparing diverse sets of furo[3,2-b]pyridine derivatives for screening in drug discovery programs. researchgate.net
Rhodium-Mediated Ring Closure
Rhodium catalysts have been successfully employed for the synthesis of highly substituted pyridine rings, which are precursors or components of the furo[3,2-b]pyridine system. One notable method involves the reaction of α,β-unsaturated ketoximes with internal alkynes, catalyzed by a rhodium(III) complex such as [Cp*RhCl₂]₂. snnu.edu.cn The proposed mechanism for this transformation involves a redox-neutral sequence that begins with a vinylic C-H bond activation of the oxime by the rhodium catalyst. snnu.edu.cn This is followed by insertion of the alkyne and subsequent C-N bond formation, where the N-O bond of the oxime acts as an internal oxidant to regenerate the active catalyst. snnu.edu.cn This strategy allows for the construction of complex pyridine structures from readily available starting materials. Although this method focuses on pyridine ring formation, its principles can be adapted for constructing fused heterocyclic systems.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving the efficiency of heterocyclic compound synthesis. The application of microwave irradiation in the synthesis of furo[3,2-b]pyridine analogs is consistent with broader trends in heterocyclic chemistry, where it has been shown to significantly reduce reaction times compared to conventional heating methods. nih.gov For instance, syntheses that might take several hours under traditional heating can often be completed in minutes using a microwave reactor. This rapid heating can be particularly advantageous in multi-component reactions and metal-catalyzed processes, contributing to the efficient construction of the furo[3,2-b]pyridine core.
Regioselective Functionalization Approaches
Once the core furo[3,2-b]pyridine scaffold is synthesized, its further functionalization is often necessary to explore structure-activity relationships. Regioselective functionalization allows for the introduction of substituents at specific positions of the heterocyclic ring system. A powerful strategy for achieving this is through directed metalation, particularly lithiation. An efficient and rapid synthesis of the parent furo[3,2-b]pyridine can be achieved through a one-pot Sonogashira coupling followed by a heteroannulation sequence. researchgate.net Subsequently, regioselective lithiation of this core structure can be performed to create various 2-substituted furo[3,2-b]pyridines, which can then serve as substrates for the synthesis of more complex polyheterocycles. researchgate.net
Synthetic Challenges and Optimization in this compound Preparation
The synthesis of specifically substituted furo[3,2-b]pyridines, including the 2-carboxylic acid derivative, is not without its challenges. Key among these is the control of regioselectivity during the initial construction of the ring system or in subsequent functionalization steps. Optimization of reaction conditions, including catalyst, ligands, solvent, and temperature, is crucial to achieving high yields and selectivity for the desired isomer.
Regioselectivity Control
Controlling regioselectivity is a critical challenge in the synthesis of substituted furo[3,2-b]pyridines. The outcome of a reaction can be influenced by both the inherent electronic properties of the substrates and the specific catalytic system employed.
In palladium-catalyzed reactions, such as the Heck reaction or related coupling processes, the choice of ligand can be a determining factor in controlling the regioselectivity of bond formation. chemrxiv.orgchemrxiv.org Ligands can influence the outcome through steric and electronic effects, overriding the substrate's natural reactivity bias to favor the formation of a specific regioisomer. researchgate.netbohrium.com For example, in the rhodium-catalyzed synthesis of pyridines from unsymmetrical alkynes, the insertion of the alkyne can occur in two different orientations, potentially leading to a mixture of regioisomers, though in some cases moderate selectivity is observed. snnu.edu.cn Careful selection of the catalyst and reaction conditions is therefore essential to guide the reaction toward the desired product and maximize its yield.
Functional Group Compatibility
The compatibility of various functional groups with the synthetic routes to this compound is a critical consideration in the design of analogs. The most common methods for constructing the furo[3,2-b]pyridine core involve Sonogashira coupling of a substituted 2-halopyridin-3-ol with a terminal alkyne, followed by cyclization. The conditions for these reactions, typically involving palladium and copper catalysts, dictate the tolerance of other functional groups within the molecule.
Research on the synthesis of 2-substituted furo[3,2-b]pyridines has demonstrated that a one-pot approach using a Pd/C-Cu catalytic system is effective. This method involves the coupling of 3-chloro-2-hydroxypyridine with various terminal alkynes, followed by an intramolecular C-O bond formation. The reaction conditions are generally tolerant of a range of functional groups on the terminal alkyne partner. For instance, aryl, and alkyl substituents on the alkyne are well-tolerated.
In a study on the synthesis of 2,3,5-trisubstituted-furo[3,2-b]pyridines, a Pd(0)-catalyzed intramolecular cyclization of methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates was employed. This approach proved to be efficient and general, allowing for the preparation of a highly functionalized heterocyclic ring system in high yields. This indicates that ester functionalities and halogenated pyridine rings are compatible with these palladium-catalyzed processes.
Furthermore, the synthesis of the isomeric furo[2,3-b]pyridines has shown that functional handles like chloro and triflate groups can be chemoselectively manipulated in subsequent cross-coupling reactions. For example, in a multi-step synthesis, a triflate group could be selectively coupled over a chloro group using a bulky phosphine (B1218219) ligand like P(tBu)3, while a smaller ligand like PCy3 favored coupling at the triflate. This highlights the potential for late-stage functionalization of the furo[3,2-b]pyridine scaffold, provided the appropriate protecting groups and catalytic systems are employed.
The hydrolysis of an ester precursor to yield the final carboxylic acid is a key step where functional group compatibility is crucial. In the gram-scale synthesis of a furo[2,3-b]pyridine (B1315467) analog, standard basic hydrolysis conditions (e.g., KOH in ethanol) failed to yield the desired product. However, switching to an acid-labile tert-butyl ester allowed for clean cleavage and decarboxylation under acidic conditions (TFA), demonstrating the importance of the choice of protecting group for the carboxylic acid functionality.
Table 1: Functional Group Compatibility in the Synthesis of Furo[3,2-b]pyridine Analogs
| Functional Group | Compatibility | Synthetic Step | Notes |
| Alkyl, Aryl | High | Sonogashira Coupling | Well-tolerated on the terminal alkyne. |
| Ester (Methyl, Ethyl) | Moderate | Cyclization/Hydrolysis | Can be challenging to hydrolyze; may require specific conditions. |
| Ester (tert-Butyl) | High | Hydrolysis | Readily cleaved under acidic conditions. nih.gov |
| Halogens (Cl, I) | High | Ring Formation | Often used as handles for cross-coupling reactions. |
| Triflate (OTf) | High | Post-cyclization | Can be used for selective cross-coupling. nih.gov |
| Hydroxyl | Moderate | Ring Formation | Typically protected or used as a nucleophile in cyclization. |
| Amino | Moderate | Ring Formation | May require protection depending on reaction conditions. |
Scalability Considerations
The scalability of synthetic routes to this compound is a key factor for its potential application in drug development and manufacturing. While specific large-scale synthesis of the title compound is not extensively detailed in the available literature, insights can be drawn from the synthesis of its isomers and analogs.
A concise 4-step synthesis of furo[2,3-b]pyridines has been successfully executed on a multi-gram scale. nih.gov This route involved the conversion of 2,5-dichloronicotinic acid to a tert-butyl ester, followed by a tandem SNAr-cyclization reaction and subsequent TFA-mediated ester cleavage and decarboxylation. nih.gov A significant advantage of this route was that three of the four steps could be performed without the need for column chromatography, which is a major consideration for large-scale production. nih.gov The final purification step was required after the conversion of an alcohol to a triflate. nih.gov
The choice of reagents and reaction conditions is paramount for scalability. For instance, the use of a Pd/C catalyst in the one-pot synthesis of 2-substituted furo[3,2-b]pyridines is advantageous as it is an inexpensive, stable, and widely used heterogeneous catalyst that can be easily removed by filtration. nih.gov Ultrasound irradiation has also been employed to assist these reactions, which can sometimes lead to improved reaction times and yields, although the scalability of sonochemistry can present its own challenges. nih.gov
One of the potential bottlenecks in the synthesis of this compound is the final deprotection of the carboxylic acid precursor. As observed in the synthesis of the furo[2,3-b]pyridine isomer, basic hydrolysis of an ethyl ester proved ineffective on a larger scale, with variable yields upon using potassium trimethylsilanolate. nih.gov The implementation of an acid-labile tert-butyl ester was a successful strategy to overcome this issue, affording the desired product in high yield on a multi-gram scale. nih.gov This suggests that for a scalable synthesis of this compound, a similar protecting group strategy for the carboxylate function would be highly beneficial.
The preparation of a related compound, furo[3,2-b]pyridine-6-carboxylic acid, involved the hydrolysis of the corresponding ethyl ester with sodium hydroxide at 60°C. prepchem.com While this was performed on a gram scale (4.5 g), further optimization would be necessary for larger quantities, including considerations for heat transfer, reaction time, and product isolation. prepchem.com
Table 2: Scalability Considerations for this compound Synthesis
| Consideration | Potential Challenge | Proposed Solution/Mitigation |
| Purification | Chromatography is not ideal for large scale. | Develop a synthetic route that minimizes chromatographic purification. nih.gov |
| Catalyst | Cost and removal of homogeneous catalysts. | Utilize heterogeneous catalysts like Pd/C. nih.gov |
| Hydrolysis of Ester | Incomplete or difficult hydrolysis of simple esters. | Employ acid-labile protecting groups like tert-butyl esters. nih.gov |
| Reagent Cost and Availability | Expensive starting materials or reagents. | Design synthetic routes from readily available and inexpensive precursors. |
| Reaction Conditions | Harsh conditions (high temp/pressure) can be difficult to scale. | Optimize reactions to proceed under milder conditions. |
Chemical Reactivity and Transformations of Furo 3,2 B Pyridine 2 Carboxylic Acid
Chemical Reactions of the Furo[3,2-b]pyridine (B1253681) Core
Oxidation Reactions
The primary site of oxidation on the furo[3,2-b]pyridine core is the nitrogen atom of the pyridine (B92270) ring, leading to the formation of an N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide in acetic acid. arkat-usa.orgchemtube3d.com The resulting N-oxide is a stable, dipolar species where the oxygen atom can delocalize negative charge into the ring system. chemtube3d.com This modification significantly alters the electronic properties of the core, making the ring more susceptible to both electrophilic and nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C4 and C6). scripps.edu
| Reaction | Typical Reagents | Product |
| N-Oxidation | m-CPBA or H₂O₂/CH₃COOH | Furo[3,2-b]pyridine-N-oxide derivative |
This table summarizes the primary oxidation reaction of the furo[3,2-b]pyridine core.
Reduction Reactions
The furo[3,2-b]pyridine system can undergo reduction through several pathways, primarily involving catalytic hydrogenation or dissolving metal reductions.
Catalytic Hydrogenation: The pyridine portion of the molecule is susceptible to catalytic hydrogenation, which typically results in the complete saturation of the six-membered ring to form a tetrahydrofuropyridine (piperidine) derivative. This reaction is commonly carried out using hydrogen gas and a heterogeneous catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), often under pressure and in an acidic solvent like acetic acid. researchgate.net Under these conditions, the furan (B31954) ring is generally more resistant to reduction than the pyridine ring, allowing for selective hydrogenation.
Dissolving Metal Reduction: The Birch reduction, which utilizes an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can be used to achieve partial reduction of the aromatic system. ox.ac.ukmasterorganicchemistry.com This method typically reduces pyridine rings to dihydro- or tetrahydropyridines and can also reduce furan rings. ox.ac.uknih.gov The specific outcome for the furo[3,2-b]pyridine system would depend on the precise reaction conditions and the influence of the substituent groups.
| Reaction Type | Typical Reagents | Primary Product |
| Catalytic Hydrogenation | H₂, PtO₂ or Pd/C, in Acetic Acid | Tetrahydrofuro[3,2-b]pyridine derivative |
| Birch Reduction | Na or Li, liquid NH₃, Alcohol | Dihydro- or Tetrahydrofuro[3,2-b]pyridine derivative |
This table outlines common reduction methods for the furo[3,2-b]pyridine core.
Substitution Reactions
The furo[3,2-b]pyridine core undergoes several types of substitution reactions, including electrophilic, nucleophilic, and metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is characteristic of electron-deficient rings like pyridine, especially when a good leaving group (e.g., a halogen) is present at an activated position (C-4 or C-6). A halogenated furo[3,2-b]pyridine, for instance, a 4-chloro derivative, would be expected to react with nucleophiles such as alkoxides or amines to yield the corresponding substituted products.
Metal-Catalyzed Cross-Coupling: The functionalization of the furo[3,2-b]pyridine core is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, allowing for the formation of new carbon-carbon bonds. doaj.org This typically involves the reaction of a halo-substituted furo[3,2-b]pyridine (e.g., a 2-chloro or 3-bromo derivative) with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netorganic-chemistry.org
| Reaction Type | Position of Reactivity | Example Reaction |
| Electrophilic Substitution | C-3 (on furan ring) | Vilsmeier-Haack Formylation, Bromination |
| Nucleophilic Substitution | C-4, C-6 (on pyridine ring with leaving group) | Reaction with amines or alkoxides |
| Suzuki-Miyaura Coupling | C-2, C-3, C-4, C-6 (with leaving group) | Coupling with arylboronic acids |
This interactive table summarizes the key substitution reactions and their regioselectivity on the furo[3,2-b]pyridine core.
Carboxylic Acid Functional Group Transformations
The carboxylic acid group at the 2-position is a versatile handle for further molecular modification, primarily through esterification and decarboxylation reactions.
Esterification Reactions and Derivatives
Furo[3,2-b]pyridine-2-carboxylic acid can be readily converted to its corresponding esters through various standard methods. The most common of these is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com This is a reversible equilibrium-driven process, and using the alcohol as the solvent helps to drive the reaction towards the ester product. masterorganicchemistry.com The resulting esters, such as methyl furo[3,2-b]pyridine-2-carboxylate or ethyl furo[3,2-b]pyridine-2-carboxylate, are important intermediates for the synthesis of more complex derivatives.
| Ester Derivative | Alcohol | Catalyst |
| Methyl furo[3,2-b]pyridine-2-carboxylate | Methanol | H₂SO₄ |
| Ethyl furo[3,2-b]pyridine-2-carboxylate | Ethanol | H₂SO₄ |
| tert-Butyl furo[3,2-b]pyridine-2-carboxylate | tert-Butanol | H₂SO₄ |
This table shows examples of esters derived from this compound via Fischer esterification.
Decarboxylation Processes
The removal of the carboxylic acid group as carbon dioxide is a known transformation for this class of compounds. This compound is an analogue of picolinic acid (pyridine-2-carboxylic acid), which is known to undergo decarboxylation more readily than its isomers. researchgate.net The reaction is believed to proceed through a zwitterionic intermediate where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. This zwitterion facilitates the expulsion of CO₂, forming a transient ylide (a 2-pyridyl carbanion equivalent) which is then protonated by a solvent molecule. researchgate.net This process can be induced thermally or by using acid catalysis in aqueous solutions. In some cases, metal catalysts, such as silver carbonate, can facilitate the decarboxylation of heteroaromatic carboxylic acids under milder conditions. organic-chemistry.org
Derivatization Strategies for Enhancing Biological Activity
The modification of the core structure of this compound is a key strategy in drug discovery to enhance its biological efficacy. researchgate.net The primary goals of derivatization include improving pharmacokinetic properties, such as absorption and distribution, and enhancing pharmacodynamic properties, like target affinity and selectivity. nih.gov Common strategies involve esterification or amidation of the carboxylic acid group, as well as the introduction of various substituents onto the heterocyclic ring system through methods like cross-coupling reactions. doaj.orgnih.gov These modifications allow for a systematic exploration of the structure-activity relationship (SAR), guiding the design of more potent and selective therapeutic agents. nih.gov
Lipophilicity, often measured as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov Modulating the lipophilicity of this compound derivatives is essential for optimizing their ability to cross biological membranes and reach their intended target.
The carboxylic acid group itself provides a starting point for these modifications. Conversion of the hydrophilic carboxylic acid to esters or amides with varying alkyl or aryl chains can systematically increase lipophilicity. For instance, introducing acyl groups derived from fatty acids via esterification is a known method to enhance the lipophilic character of a molecule. nih.gov The length and branching of the alkyl chain or the nature of the aromatic substituent can be varied to achieve the desired lipophilicity for optimal bioavailability.
| Starting Functional Group | Modified Functional Group | Expected Change in Lipophilicity (log P) | Rationale |
|---|---|---|---|
| -COOH (Carboxylic Acid) | -COOCH₃ (Methyl Ester) | Increase | Replacement of acidic proton with a nonpolar methyl group reduces polarity. |
| -COOH (Carboxylic Acid) | -COOCH₂CH₃ (Ethyl Ester) | Increase (more than methyl ester) | Longer alkyl chain contributes to greater lipid solubility. |
| -COOH (Carboxylic Acid) | -CONH₂ (Primary Amide) | Variable | Amide group can still participate in hydrogen bonding, but overall change depends on the rest of the molecule. |
| -COOH (Carboxylic Acid) | -CON(CH₃)₂ (Tertiary Amide) | Increase | Alkylated amide has increased nonpolar surface area and reduced hydrogen bonding capability. |
The furo[3,2-b]pyridine core is recognized as a valuable scaffold for developing inhibitors of various biological targets, particularly protein kinases. researchgate.netnih.gov Kinases play a crucial role in cellular signaling, and their deregulation is implicated in diseases like cancer. nih.gov The furo[3,2-b]pyridine structure can act as a "hinge-binding" pharmacophore, forming key hydrogen bonds with the backbone of the ATP-binding site of a kinase. nih.gov
Derivatization of the this compound scaffold is employed to introduce substituents that can form additional interactions with the target protein, thereby enhancing binding affinity and selectivity. nih.gov Synthetic strategies often involve creating "handles" on the core ring structure that allow for the attachment of diverse chemical groups through palladium-mediated cross-coupling reactions. nih.gov
Research has shown that introducing substituents at the 2-position of the furo[3,2-b]pyridine ring can yield compounds with significant biological activity. For example, a series of 2-substituted furo[3,2-b]pyridines were synthesized and evaluated for their cytotoxic properties against cancer cell lines. One derivative, compound 3b (structure not fully specified in the source), demonstrated encouraging growth inhibition against MDA-MB-231 and MCF-7 breast cancer cell lines. nih.govresearchgate.net This highlights how modifications at this position, potentially starting from the carboxylic acid, can lead to potent compounds.
The strategic placement of different functional groups allows the molecule to probe and occupy specific pockets within the target's binding site, leading to improved potency and selectivity, which is the ability to inhibit the target kinase without affecting other closely related kinases. nih.gov
| Derivative Type | Substitution Pattern | Biological Target/Activity | Reference |
|---|---|---|---|
| 2-Substituted Furo[3,2-b]pyridines | Substitution at C2 position | Cytotoxic agents against MDA-MB-231 and MCF-7 cancer cells; SIRT1 inhibition. | nih.govresearchgate.net |
| 3,5,7-Trisubstituted Furo[3,2-b]pyridines | Substitutions at C3, C5, and C7 positions | Potent and selective inhibitors of cdc-like kinases (CLKs). | researchgate.net |
| 3,5,7-Trisubstituted Furo[3,2-b]pyridines | Substitutions at C3, C5, and C7 positions | Sub-micromolar modulators of the Hedgehog signaling pathway. | researchgate.net |
Theoretical and Computational Chemistry of Furo 3,2 B Pyridine 2 Carboxylic Acid
Molecular Docking Studies on Furo[3,2-b]pyridine (B1253681) Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. Studies on various furopyridine isomers and related fused systems have demonstrated their potential to interact with key biological targets implicated in cancer and other diseases.
While direct docking studies on Furo[3,2-b]pyridine-2-carboxylic acid are not extensively documented, research on the closely related furo[2,3-b]pyridine (B1315467) scaffold provides valuable insights. For instance, derivatives of ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate have been evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Docking studies suggested that these compounds can occupy the ATP-binding site of the CDK2 enzyme, mimicking the binding mode of known inhibitors like Roscovitine. nih.gov
Similarly, other furo[2,3-b]pyridine derivatives have been docked against several other cancer-related protein kinases. These studies revealed strong binding affinities with targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting that the furopyridine core can serve as a versatile scaffold for targeting multiple signaling pathways involved in cancer progression. In another study, thieno[2,3-b]pyridine (B153569) and furo[2,3-b]pyridine derivatives were designed as inhibitors of Focal Adhesion Kinase (FAK). Molecular docking was used to elucidate the binding modes of the most potent compounds within the FAK active site, providing a structural basis for their activity and guiding further optimization. bohrium.com
These representative studies underscore the utility of molecular docking in identifying the therapeutic potential of the furopyridine framework. The interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-stacking with key amino acid residues in the enzyme's active site, providing a rationale for the observed biological activity and a roadmap for designing derivatives with enhanced potency and selectivity.
Table 1: Representative Molecular Docking Studies on Furopyridine Scaffolds
| Compound Class | Protein Target | Key Findings |
|---|---|---|
| Furo[2,3-b]pyridine derivatives | CDK2 | Compounds show a similar binding mode to the reference inhibitor in the enzyme's active site. nih.gov |
| Furo[2,3-b]pyridine derivatives | AKT1, ERα, HER2 | Revealed strong binding affinities, suggesting disruption of key cellular signaling pathways. |
| Thieno/Furo[2,3-b]pyridine derivatives | FAK | Elucidated possible binding modes and provided a basis for further structural design. bohrium.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying key molecular descriptors that influence activity, QSAR facilitates the prediction of the potency of novel compounds, thereby streamlining the drug discovery process.
While a specific QSAR model for this compound itself is not available in the cited literature, the principles from related scaffolds are directly applicable. A typical QSAR study involves:
Data Set Preparation: Assembling a series of furopyridine derivatives with experimentally determined biological activities (e.g., IC50 values).
Descriptor Calculation: Calculating various molecular descriptors for each compound, which can include constitutional, topological, geometrical, and electronic properties.
Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation linking the descriptors to the activity.
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
The resulting QSAR model can then be used to predict the activity of new, unsynthesized Furo[3,2-b]pyridine derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency.
Table 2: Key Concepts in QSAR Modeling for Furopyridine Derivatives
| Concept | Description | Relevance to Furopyridines |
|---|---|---|
| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Can include descriptors for substituent size (e.g., molar refractivity), electronics (e.g., Hammett constants), and hydrophobicity (e.g., LogP). |
| Statistical Model | A mathematical equation linking descriptors to biological activity. | A model for CDK2 inhibitors identified key structural requirements for inhibitory action. nih.gov |
| Predictive Power | The ability of the model to accurately predict the activity of new compounds. | Enables the virtual screening of large libraries of potential furopyridine-based drugs to identify promising candidates. |
Conformational Analysis and Molecular Dynamics Simulations
Understanding the three-dimensional structure and dynamic behavior of a molecule is essential for comprehending its interaction with biological targets. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt, while molecular dynamics (MD) simulations provide a detailed view of its movements and interactions over time.
For this compound, conformational flexibility is primarily associated with the orientation of the carboxylic acid group relative to the fused ring system. The carboxylic acid moiety can exist in different conformations, which can influence its ability to form hydrogen bonds and interact with a receptor binding site. uky.edu
Molecular dynamics simulations have been effectively applied to study the stability and binding patterns of related heterocyclic systems. For example, MD simulations were performed on novel furo[2,3-d]pyrimidine (B11772683) derivatives designed as PI3K/AKT dual inhibitors. rsc.orgnih.gov These simulations, conducted after initial molecular docking, revealed that the most potent compound formed a stable and improved binding pattern with key amino acid residues within the PI3K and AKT-1 binding sites over the simulation time. rsc.orgnih.gov Such simulations can:
Assess the stability of the ligand-protein complex.
Identify key intermolecular interactions (e.g., hydrogen bonds, water bridges) that are persistent over time.
Reveal conformational changes in both the ligand and the protein upon binding.
Provide a more accurate estimation of binding free energies.
These computational dynamics studies offer a powerful tool to refine the static picture provided by molecular docking, leading to a more accurate understanding of the molecular recognition process for furopyridine-based inhibitors.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule governs its reactivity and intrinsic properties. Quantum chemical calculations are employed to study the distribution of electrons and predict sites of reactivity. Key parameters derived from these calculations include molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and atomic charges.
For this compound, these calculations can predict its chemical behavior. The HOMO and LUMO are particularly important as they represent the molecule's ability to donate and accept electrons, respectively. researchgate.net
HOMO: The energy of the HOMO is related to the ionization potential and indicates the regions of the molecule most susceptible to electrophilic attack.
LUMO: The energy of the LUMO is related to the electron affinity and points to the regions most susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. emerginginvestigators.org
A computational study on the related 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium ion used density functional theory (DFT) to calculate these properties. nih.govresearchgate.net The analysis of molecular orbitals, electrostatic potential surfaces, and local Fukui indices (a measure of reactivity at a specific atomic site) successfully identified the most preferred site for nucleophilic attack. nih.govresearchgate.net Similar calculations for this compound would reveal the distribution of electron density across the fused ring system and the carboxylic acid group, highlighting the most electron-rich (nucleophilic) and electron-poor (electrophilic) centers. This information is invaluable for predicting the outcomes of chemical reactions and understanding the molecule's interaction with biological nucleophiles and electrophiles. ajchem-a.com
Table 3: Predicted Electronic Properties and Their Significance
| Property | Description | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capability and sites prone to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capability and sites prone to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the molecule's chemical reactivity and kinetic stability. emerginginvestigators.org |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions. researchgate.net |
Biological Activity and Mechanisms of Action of Furo 3,2 B Pyridine 2 Carboxylic Acid Derivatives
Target Identification and Validation
Research has identified the furo[3,2-b]pyridine (B1253681) core as a novel and versatile scaffold for developing potent and highly selective inhibitors of key cellular targets. researchgate.netnih.gov The primary targets identified for derivatives of this compound are cdc-like kinases (CLKs) and components of the Hedgehog signaling pathway. researchgate.netnih.gov The validation of these targets is supported by extensive in vitro enzymatic assays, cell-based functional assays, and molecular docking studies. researchgate.net
The furo[3,2-b]pyridine motif is considered relatively underexplored, offering opportunities for novel inhibitor design. researchgate.netnih.gov Chemical biology probes, such as the compound MU1210, have been developed from this scaffold to further validate and study the roles of CLKs in cellular processes. researchgate.net The structural framework of these compounds allows for modifications that can be tailored to achieve high potency and selectivity for these validated targets.
Enzymatic Inhibition Profiles
Derivatives of furo[3,2-b]pyridine-2-carboxylic acid have been shown to be effective inhibitors of several enzymes, playing a crucial role in their therapeutic potential.
The most prominent enzymatic targets of furo[3,2-b]pyridine derivatives are protein kinases, particularly cdc-like kinases (CLKs). These kinases are involved in the regulation of pre-mRNA splicing, and their inhibition is a therapeutic strategy for cancer and neurodegenerative diseases. Optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to the development of potent, cell-active, and highly selective CLK inhibitors. researchgate.netnih.gov
One notable derivative, MU1210, has been identified as a state-of-the-art chemical probe for CLK1, CLK2, and CLK4, exhibiting potent inhibition at nanomolar concentrations. nih.govresearchgate.net While highly potent against CLK1, CLK2, and CLK4, MU1210 is significantly less active against CLK3. researchgate.net Molecular docking studies have also suggested strong binding affinities of some furo[3,2-b]pyridine derivatives to other kinases like the serine/threonine kinase AKT1 and human epidermal growth factor receptor 2 (HER2), a member of the EGFR family. However, detailed inhibitory data for AKT1 and EGFR for this specific scaffold are less established compared to the extensive research on CLK inhibition.
| Compound | Target Kinase | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| MU1210 | CLK1 | 8 nM | researchgate.net |
| MU1210 | CLK2 | 20 nM | researchgate.net |
| MU1210 | CLK4 | 12 nM | researchgate.net |
| MU1210 | CLK3 | >3000 nM | researchgate.net |
While the furo[3,2-b]pyridine core is primarily recognized for its kinase inhibitory activity, the broader enzymatic inhibition profile is an area of ongoing investigation. Research on related fused heterocyclic systems, such as furo[2,3-d]pyrimidines, has shown inhibitory activity against enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS). drugbank.com However, specific and significant inhibitory data for furo[3,2-b]pyridine derivatives against acetyl-CoA carboxylase 1 (ACC1), DHFR, or TS are not extensively documented in the reviewed scientific literature.
Receptor Modulation and Signaling Pathway Interference
Beyond direct enzyme inhibition, furo[3,2-b]pyridine derivatives actively modulate key cellular signaling pathways, contributing to their biological effects.
Certain this compound derivatives have shown potential as inhibitors of the Protease-Activated Receptor 2 (PAR-2) pathway. PAR-2 is a G-protein coupled receptor that plays a significant role in inflammation and pain signaling. Inhibition of this pathway by furo[3,2-b]pyridine compounds represents a potential mechanism for anti-inflammatory effects, making them promising candidates for further investigation in inflammatory disease models.
A significant finding is the activity of furo[3,2-b]pyridine derivatives as effective modulators of the Hedgehog (Hh) signaling pathway. researchgate.netnih.gov This pathway is fundamental during embryonic development and its aberrant activation is linked to the development of various cancers. nih.gov Interestingly, a subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, which were found to be inactive as kinase inhibitors, demonstrated sub-micromolar activity as modulators of the Hedgehog pathway. researchgate.netnih.gov This discovery highlights the scaffold's versatility, indicating that distinct substitution patterns on the furo[3,2-b]pyridine core can be designed to selectively target either kinase activity or the Hedgehog signaling cascade.
Estrogen Receptor Alpha and Human Epidermal Growth Factor Receptor 2 Interaction
Molecular docking studies on derivatives of the related furo[2,3-b]pyridine (B1315467) scaffold have provided insights into their potential mechanisms of anticancer activity. These computational analyses have explored the interactions of these compounds with crucial therapeutic targets in breast cancer, namely Estrogen Receptor Alpha (ERα) and Human Epidermal Growth Factor Receptor 2 (HER2). gavinpublishers.com The studies revealed strong binding affinities of the furo[2,3-b]pyridine derivatives to the active sites of these receptors, suggesting a potential mechanism of action that involves the disruption of key cellular signaling pathways implicated in cancer progression. gavinpublishers.com This interaction at the molecular level underscores the potential for these compounds to be developed as targeted anticancer agents. gavinpublishers.com
Serotonin (B10506) Receptor (5-HT1F) Agonism
Derivatives of Furo[3,2-b]pyridine have been identified as potent and selective agonists for the serotonin 5-HT1F receptor. doaj.org The development of these compounds was driven by their utility as bioisosteres of indole (B1671886) analogues, which also exhibit 5-HT1F receptor agonism. doaj.org The replacement of the indole nucleus with the furo[3,2-b]pyridine core proved to be an effective strategy, yielding compounds with comparable affinity for the 5-HT1F receptor but with enhanced selectivity over other 5-HT1 receptor subtypes. doaj.org
One notable derivative, 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide, emerged from these studies as a potent and selective 5-HT1F receptor agonist. doaj.org This compound's high affinity and selectivity suggest its potential as a therapeutic agent for the acute treatment of migraine. doaj.org The success of this bioisosteric replacement strategy highlights a significant finding: the 5-HT1F receptor is less discriminating in its preference for the indole nucleus compared to the furo[3,2-b]pyridine nucleus, a characteristic not observed with other 5-HT1 receptor subtypes like the 5-HT1A receptor. doaj.org This difference in selectivity may be attributed to a significant interaction between the indole NH and other 5-HT1 receptor subtypes, an interaction that is not present in the ligand-5-HT1F receptor binding. doaj.org
Diverse Pharmacological Activities
The Furo[3,2-b]pyridine scaffold is a cornerstone for derivatives exhibiting a wide array of pharmacological activities. Research has consistently demonstrated the potential of these compounds in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.
Anticancer Properties
The anticancer potential of Furo[3,2-b]pyridine derivatives has been a significant area of investigation. nih.gov Studies have demonstrated their cytotoxic effects against a range of cancer cell lines. For instance, certain derivatives have shown potent antiproliferative activity against breast cancer (MCF-7, MDA-MB-231) and colon cancer (HCT-15) cell lines. nih.govresearchgate.net
One study reported IC50 values ranging from 0.36 µM to 1.8 µM, indicating strong cytotoxic effects. researchgate.net The mechanism behind this anticancer activity is multifaceted. Some derivatives act as inhibitors of kinases, such as phospholipase C-gamma, which are involved in the proliferation of tumor cells. researchgate.net Furthermore, research has identified that some of these compounds can induce apoptosis in cancer cells, as observed in MCF-7 cells. nih.gov Another identified target is SIRT1, an enzyme implicated in cancer cell survival, with certain Furo[3,2-b]pyridine derivatives showing inhibitory activity. nih.gov
In vivo studies have also shown promise. Research involving albino mice with Ehrlich ascites carcinoma demonstrated the uptake of radiolabeled Furo[3,2-b]pyridine derivatives in tumor cells, suggesting their potential utility in tumor imaging and as targeted therapeutic agents. researchgate.net
Table 1: Anticancer Activity of Furo[3,2-b]pyridine Derivatives
| Cancer Cell Line | Compound/Derivative | Observed Effect | IC50 Value | Potential Mechanism |
|---|---|---|---|---|
| MCF-7 (Breast Cancer) | Various Derivatives | Cytotoxic effects, Apoptosis induction | 0.36 µM to 1.8 µM | Kinase inhibition (Phospholipase C-gamma), SIRT1 inhibition |
| MDA-MB-231 (Breast Cancer) | Derivative 3b | Growth inhibition | - | SIRT1 inhibition |
Antimicrobial Properties
Preliminary research has indicated that Furo[3,2-b]pyridine derivatives possess antimicrobial properties. In vitro testing has demonstrated their effectiveness against various bacterial strains, highlighting their potential as antimicrobial agents. researchgate.net
Specifically, this compound hydrochloride has been reported to have minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL against certain pathogens. researchgate.net This indicates potent activity and suggests that these compounds could be developed into new treatments for bacterial and fungal infections. The antimicrobial spectrum includes activity against pathogens such as Fusarium oxysporum and Botrytis fabae. researchgate.net
Table 2: Antimicrobial Activity of this compound hydrochloride
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Various bacterial strains | As low as 6.25 μg/mL |
| Fusarium oxysporum | 6.25 μg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of Furo[3,2-b]pyridine derivatives has also been explored. researchgate.net Research has shown that these compounds can inhibit the activation of protease-activated receptor 2 (PAR-2). researchgate.net PAR-2 is a key receptor involved in mediating inflammation and pain responses. researchgate.net
By inhibiting this receptor, Furo[3,2-b]pyridine derivatives could offer a therapeutic avenue for managing inflammatory conditions. researchgate.net The mechanism of PAR-2 inhibition suggests potential applications in treating diseases such as rheumatoid arthritis and inflammatory bowel disease. researchgate.net
Antioxidant Activity
While direct studies on this compound are limited, research on the isomeric furo[2,3-b]pyridine derivatives has demonstrated significant antioxidant properties. researchgate.net In vitro antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. researchgate.net
A study on a series of furo[2,3-b]pyridine derivatives showed substantial radical scavenging activity. The highest scavenging percentages were observed after 24 hours of incubation. For example, compounds designated as 3b, 3f, and 3j exhibited radical scavenging activities of 86.1%, 85.5%, and 90.1%, respectively. researchgate.net These findings suggest that the furopyridine scaffold, in general, has the potential to be a source of effective antioxidant agents.
Table 3: DPPH Radical Scavenging Activity of Furo[2,3-b]pyridine Derivatives (at 4.0 mg/mL after 24 hours)
| Compound | Radical Scavenging Activity (%) |
|---|---|
| 3b | 86.1% |
| 3f | 85.5% |
Antipsychotic Potential of Related Scaffolds
Research into novel pharmacophores has identified scaffolds structurally related to furo[3,2-b]pyridine that exhibit potential antipsychotic activity. nih.gov Specifically, the isomeric furo[3,2-c]pyridine (B1313802) and its bioisostere, thieno[3,2-c]pyridine (B143518), have been investigated as core structures for new antipsychotic agents. nih.gov
Derivatives of these scaffolds, particularly arylpiperazine derivatives connected via a tetramethylene chain to various imide rings, have shown significant activity in preclinical models of psychosis. nih.gov These compounds were effective in blocking stereotyped behaviors induced by apomorphine (B128758), a dopamine (B1211576) agonist, and also showed activity in conditioned avoidance response tests. nih.gov These behavioral models are standard screening tools for assessing the potential of compounds as antipsychotic drugs. nih.gov
The mechanism of action for these related scaffolds appears to diverge from that of many traditional antipsychotics. While they demonstrate potent affinity for serotonin 5-HT1 and 5-HT2 receptors, their interaction with the dopamine D2 receptor is weak. nih.gov This receptor binding profile is noteworthy, as D2 receptor antagonism is a primary mechanism for many older antipsychotic medications. The high affinity for serotonin receptors suggests that these compounds may exert their effects through serotonergic pathways, a hallmark of many atypical antipsychotics.
Interestingly, despite producing similar behavioral outcomes indicative of antipsychotic potential, electrophysiological studies suggest that the furo[3,2-c]pyridine and thieno[3,2-c]pyridine rings may achieve these effects through distinct underlying mechanisms. nih.gov This finding highlights the nuanced structure-activity relationships within this class of compounds and suggests that subtle changes to the core scaffold can lead to different interactions with neuronal systems. nih.gov
Research Findings on Furo[3,2-c]pyridine Derivatives
| Parameter | Finding | Significance |
|---|---|---|
| Receptor Binding Profile | Potent affinity for 5-HT1 and 5-HT2 receptors; weak affinity for D2 receptors. nih.gov | Suggests a mechanism of action consistent with atypical antipsychotics, potentially offering a different side effect profile compared to typical (D2-antagonist) antipsychotics. |
| Behavioral Models (Apomorphine Challenge) | Significant activity in the blockade of apomorphine stereotypy and apomorphine-induced climbing. nih.gov | Indicates efficacy in preclinical models that predict antipsychotic activity by assessing the blockade of dopamine agonist-induced behaviors. |
| Behavioral Models (Avoidance Response) | Demonstrated activity in the Sidman avoidance response and the conditioned avoidance response. nih.gov | Shows effects in behavioral paradigms sensitive to clinically effective antipsychotic drugs. |
| Proposed Mechanism | Likely employs a different mechanism than the related thieno[3,2-c]pyridine scaffold to achieve similar behavioral effects. nih.gov | Highlights the potential for developing compounds with fine-tuned pharmacological actions based on the specific heterocyclic core. |
Medicinal Chemistry and Drug Discovery Applications of Furo 3,2 B Pyridine 2 Carboxylic Acid
Furo[3,2-b]pyridine (B1253681) as a Drug Scaffold Design Template
The furo[3,2-b]pyridine core is increasingly recognized by medicinal chemists as a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a rich source for drug discovery. The value of the furo[3,2-b]pyridine motif lies in its relatively underexplored potential as a central pharmacophore, particularly in the competitive field of kinase inhibitors. nih.govresearchgate.net
Structurally, the fused bicyclic system provides a rigid conformation that can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The scaffold's distinct electronic nature, influenced by the electron-rich furan (B31954) and electron-deficient pyridine (B92270) rings, allows for a variety of intermolecular interactions, including hydrogen bonds, pi-stacking, and hydrophobic interactions. Researchers have successfully used this scaffold as a template to develop highly selective inhibitors for various protein families, demonstrating its versatility and utility in creating diverse compound libraries for screening and optimization. researchgate.netnih.gov
Scaffold Hopping and Bioisosteric Replacements in Drug Design
Scaffold hopping and bioisosteric replacement are critical strategies in drug design aimed at discovering new lead compounds, improving pharmacological properties, and navigating existing patent landscapes. Bioisosterism involves substituting a part of a molecule with a chemically different group that retains similar physical, electronic, and steric properties, thereby maintaining or enhancing biological activity.
The furo[3,2-b]pyridine nucleus has proven to be an effective bioisostere for the indole (B1671886) ring system. doi.orgresearchgate.net While it preserves the general geometry and conformational aspects of indole, its distinct physicochemical and electronic characteristics can lead to significant differences in receptor recognition and selectivity. doi.org This strategy has been successfully employed in the development of agonists for the serotonin (B10506) 5-HT1F receptor. Researchers found that replacing the indole core of known agonists with a furo[3,2-b]pyridine scaffold resulted in compounds with comparable affinity for the target receptor but markedly improved selectivity against other 5-HT receptor subtypes. doi.orgnih.gov This highlights the scaffold's ability to fine-tune pharmacological profiles by altering key molecular interactions with biological targets.
Development of Lead Compounds and Therapeutic Agents
The versatility of the furo[3,2-b]pyridine scaffold has led to the identification of several promising lead compounds across different therapeutic areas, including oncology and neurology.
Kinase Inhibitors: One of the most fruitful applications of the furo[3,2-b]pyridine core has been in the development of protein kinase inhibitors. researchgate.net Through optimization of 3,5-disubstituted furo[3,2-b]pyridines, potent and highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs) have been identified. nih.govresearchgate.netnih.gov CLKs are involved in the regulation of RNA splicing, and their dysregulation is linked to various cancers. researchgate.net A notable example is the compound MU1210, a potent inhibitor of CLK1, CLK2, and CLK4, which has been recommended as a quality chemical biology probe for studying these kinases. researchgate.netresearchgate.net
| Compound | Target Kinase | Activity (IC50) | Cell-Based Activity |
|---|---|---|---|
| MU1210 | CLK1 | 8 nM | Attenuated MCF-7 cell proliferation (IC50 = 4.6 µM) researchgate.net |
| MU1210 | CLK2 | 20 nM | |
| MU1210 | CLK4 | 12 nM | |
| MU1210 | CLK3 | >3000 nM |
Hedgehog Pathway Modulators: Interestingly, altering the substitution pattern on the same furo[3,2-b]pyridine scaffold can completely switch its biological target. Profiling of 3,5,7-trisubstituted derivatives, which were found to be inactive as kinase inhibitors, revealed them to be sub-micromolar modulators of the Hedgehog (Hh) signaling pathway. researchgate.netnih.gov The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers, including basal cell carcinoma and medulloblastoma. nih.gov Specific compounds from this series have been shown to effectively inhibit GLI-dependent reporter gene activity, a key downstream indicator of Hh pathway activation. researchgate.net
| Compound Class | Target Pathway | Observed Activity |
|---|---|---|
| 3,5,7-Trisubstituted Furo[3,2-b]pyridines | Hedgehog (Hh) Signaling | Sub-micromolar modulation; inhibition of GLI-dependent reporter gene activity. nih.govresearchgate.net |
Anticancer and 5-HT Receptor Agonists: Further exploration has shown that 2-substituted furo[3,2-b]pyridines can act as cytotoxic agents against breast cancer cell lines such as MDAMB-231 and MCF-7. researchgate.netnih.gov One particular derivative, designated '3b', demonstrated encouraging growth inhibition and was found to induce apoptosis in MCF-7 cells. researchgate.netnih.gov In a separate line of research, the scaffold was used to develop potent and selective 5-HT1F receptor agonists as potential therapeutics for acute migraine treatment. nih.govresearchgate.net The lead compound from this series, 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide, emerged from these bioisosteric replacement studies. nih.gov
Strategies for Enhancing Selectivity and Potency
The development of furo[3,2-b]pyridine-based compounds has employed several key medicinal chemistry strategies to optimize their potency and selectivity.
A primary strategy involves the differential substitution of the core scaffold. As demonstrated, the placement of substituents at the 3, 5, and 7-positions drastically alters the molecule's biological profile, leading to either potent CLK inhibitors (3,5-disubstituted) or effective Hedgehog pathway modulators (3,5,7-trisubstituted). researchgate.netnih.gov This highlights how modifying the substitution pattern can redirect a compound's activity towards entirely different biological targets.
The use of the furo[3,2-b]pyridine core as a bioisosteric replacement for other heterocyclic systems, such as indole, is another powerful strategy. doi.org This approach can enhance selectivity by exploiting subtle differences in the binding pockets of related receptors. In the case of 5-HT1F receptor agonists, the furo[3,2-b]pyridine nucleus was better tolerated by the target receptor than by other 5-HT1 subtypes, leading to a more selective compound compared to the original indole analogues. doi.org
Finally, the development of flexible synthetic routes, often based on chemoselective metal-mediated couplings, has been crucial. nih.govresearchgate.net These synthetic methodologies allow for the efficient and systematic creation of diverse libraries of substituted furo[3,2-b]pyridines, enabling a thorough exploration of the structure-activity relationship (SAR) and the subsequent optimization of lead compounds for improved potency and selectivity.
Structure Activity Relationship Sar Studies of Furo 3,2 B Pyridine 2 Carboxylic Acid Derivatives
Influence of Substituents on Biological Activity
The biological activity of furo[3,2-b]pyridine (B1253681) derivatives can be precisely tuned by the strategic placement of various substituents on the core scaffold. Research has shown that modifications at the 2-, 3-, 5-, and 7-positions can dramatically alter the compound's potency and selectivity, directing its activity toward different biological targets, such as cdc-like kinases (CLKs), the Hedgehog (Hh) signaling pathway, and sirtuins.
Optimization of a subseries of 3,5-disubstituted furo[3,2-b]pyridines has been shown to yield potent, cell-active, and highly selective inhibitors of CLKs. In contrast, profiling a kinase-inactive subset of 3,5,7-trisubstituted derivatives revealed that these compounds act as sub-micromolar modulators of the Hedgehog signaling pathway. This demonstrates that substitution patterns can be used to achieve distinct biological outcomes from the same core scaffold.
Furthermore, studies on 2-substituted furo[3,2-b]pyridines have identified derivatives with significant cytotoxic properties against cancer cell lines. For instance, one such derivative demonstrated potent growth inhibition of both MDA-MB-231 and MCF-7 breast cancer cell lines, along with inhibitory activity against SIRT1. Compounds containing the furo[3,2-b]pyridine framework have consistently shown interesting pharmacological properties, including anticancer activities. mdpi.com
| Substitution Pattern | Primary Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|
| 2-Substituted | SIRT1 Inhibition / Anticancer | A specific derivative showed potent growth inhibition against MDA-MB-231 and MCF-7 breast cancer cell lines. | mdpi.com |
| 3,5-Disubstituted | CLK Inhibition | Optimization of this series led to potent and highly selective inhibitors of cdc-like kinases (CLKs). | mdpi.com |
| 3,5,7-Trisubstituted | Hedgehog Pathway Modulation | A kinase-inactive subset of these compounds were identified as sub-micromolar modulators of the Hh pathway. | mdpi.com |
Role of the Carboxylic Acid Moiety in Target Binding
The carboxylic acid group at the 2-position of the furo[3,2-b]pyridine ring is a critical functional group that often plays a pivotal role in mediating interactions with biological targets. While specific docking studies detailing the binding of the C2-carboxylic acid for this exact scaffold are not extensively detailed in the available literature, the function of such moieties in enzyme inhibition is well-established.
Generally, a carboxylic acid can act as a key pharmacophore by forming strong, directional interactions with amino acid residues within a protein's binding site. Its ability to be deprotonated to a carboxylate anion at physiological pH allows it to serve as a hydrogen bond acceptor or to form ionic bonds (salt bridges) with positively charged residues like arginine, lysine, or histidine. These high-energy interactions can significantly contribute to the binding affinity and stability of the ligand-protein complex. Broader studies on pyridine (B92270) carboxylic acid isomers confirm their importance in the design of various enzyme inhibitors.
In the context of kinase inhibition, a carboxylic acid can anchor a molecule within the ATP-binding site by interacting with conserved residues, thereby enhancing potency and influencing selectivity.
Impact of Fused Ring System Modifications
Modifying the core heterocyclic system of furo[3,2-b]pyridine provides another avenue for modulating biological activity and tailoring physicochemical properties. The replacement of the furan (B31954) ring with other five-membered heterocycles or further annulation to create more complex systems has led to the discovery of novel inhibitors with distinct SAR profiles.
One of the most studied isosteric replacements is the thieno[3,2-b]pyridine (B153574) scaffold, where the furan oxygen is replaced by a sulfur atom. This bioisostere has been successfully employed to develop highly selective kinase inhibitors. nih.gov The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes, which can enhance kinome-wide selectivity. nih.gov
Another important isomer is the furo[2,3-b]pyridine (B1315467) core, which has gained traction as a hinge-binding template in kinase inhibitor design, often serving as an isosteric replacement for the 7-azaindole (B17877) scaffold. researchgate.net This highlights how the arrangement of the heteroatoms within the fused system dictates the preferred binding interactions. Further extending the ring system, derivatives of pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one , prepared from furo[2,3-b]pyridine precursors, have demonstrated significant anticancer activity against multiple human cancer cell lines. google.com
| Fused Ring System | Modification from Core | Primary Biological Application | Reference |
|---|---|---|---|
| Furo[3,2-b]pyridine | Parent Scaffold | CLK inhibitors, Hedgehog pathway modulators | mdpi.comnih.gov |
| Thieno[3,2-b]pyridine | Oxygen replaced by Sulfur | Selective kinase inhibitors | nih.gov |
| Furo[2,3-b]pyridine | Isomeric ring fusion | Kinase hinge-binding templates, Anticancer agents | researchgate.netgoogle.com |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | Further annulation (pyrimidine ring added) | Anticancer agents | google.com |
Hinge-Binding Pharmacophores in Kinase Inhibition
Protein kinases are a major class of drug targets, and most inhibitors bind to the ATP-binding site, which contains a conserved "hinge region." While many heterocyclic scaffolds are designed to form hydrogen bonds with this hinge, the furo[3,2-b]pyridine core offers a distinct and advantageous binding mechanism.
Instead of acting as a conventional hinge-binder, certain inhibitors based on the furo[3,2-b]pyridine scaffold have been shown to engage with the less conserved "back pocket" of the kinase active site. nih.gov This back-pocket interaction is a key strategy for enhancing inhibitor selectivity. nih.gov The amino acid composition of the back pocket varies significantly between different kinases, whereas the hinge region is relatively conserved across the kinome. nih.gov By targeting this more variable region, furo[3,2-b]pyridine derivatives can achieve high selectivity for a specific kinase, minimizing off-target effects. nih.gov
This binding mode contrasts with that of its isomer, furo[2,3-b]pyridine , which is explicitly used as a hinge-binding pharmacophore. researchgate.net The ability of the furo[3,2-b]pyridine scaffold to anchor inhibitors in the back pocket provides a powerful template for designing ATP-competitive, but not ATP-mimetic, inhibitors with superior selectivity profiles. nih.gov
Preclinical in Vitro and in Vivo Non Human Investigations
Cell-Based Assays for Biological Activity
In vitro studies are fundamental in determining the direct effects of chemical compounds on cancer cells. For the furo[3,2-b]pyridine (B1253681) class, these assays have demonstrated cytotoxic, antiproliferative, and kinase-inhibitory activities.
The cytotoxic potential of furo[3,2-b]pyridine derivatives has been evaluated against various human cancer cell lines. Cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, measure the ability of a compound to induce cell death.
Research has identified several 2-substituted furo[3,2-b]pyridine derivatives with notable cytotoxic effects. For instance, one study highlighted that the derivative designated as 3b exhibited encouraging growth inhibition against both MDA-MB-231 (triple-negative breast cancer) and MCF-7 (hormone-responsive breast cancer) cell lines. nih.gov Further investigations into a series of 3,5-disubstituted furo[3,2-b]pyridines revealed potent activity in bladder cancer cells. Specifically, compounds 26 (2-ethoxy) and 31 (5-chloro-2-methoxy) demonstrated significant growth-inhibitory effects against the T24 bladder cancer cell line, with GI50 (concentration for 50% growth inhibition) values of <0.1 µM and 1.1 µM, respectively. researchgate.net
These findings underscore the potential of the furo[3,2-b]pyridine scaffold as a basis for the development of new cytotoxic agents.
Beyond immediate cytotoxicity, the impact of furo[3,2-b]pyridine derivatives on the ability of cancer cells to proliferate and remain viable has been a key area of investigation. Assays measuring cell proliferation and viability confirm the antiproliferative nature of these compounds.
Studies on 2-substituted furo[3,2-b]pyridines have shown that certain derivatives can effectively inhibit the growth of cancer cell lines. nih.gov The potent growth inhibition observed with compounds 26 and 31 in T24 bladder cancer cells, as detailed in the cytotoxicity section, directly reflects their strong antiproliferative capabilities. researchgate.net The low micromolar and even sub-micromolar GI50 values indicate that these compounds can disrupt cell proliferation at relatively low concentrations.
Table 1: Growth Inhibitory Activity of Furo[3,2-b]pyridine Derivatives in T24 Bladder Cancer Cells
| Compound | Substitution Pattern | GI50 (µM) |
|---|---|---|
| 26 | 2-ethoxy | <0.1 |
| 31 | 5-chloro-2-methoxy | 1.1 |
Data sourced from ResearchGate. researchgate.net
While the direct effects of furo[3,2-b]pyridine derivatives on the cell cycle are still an emerging area of research, studies on closely related heterocyclic structures provide valuable insights. Cell cycle analysis by methods such as flow cytometry can determine if a compound halts cell division at specific checkpoints (e.g., G0/G1, S, or G2/M phase).
For example, investigations into the sulfur analog, thieno[3,2-b]pyridines, have shown that these compounds can influence cell cycle progression. One potent methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative, compound 2e , was found to cause an increase in the proportion of MDA-MB-231 breast cancer cells in the G0/G1 phase and a corresponding decrease in the S phase population. nih.gov Similarly, other novel pyridine (B92270) derivatives have been reported to induce cell cycle arrest at the G0/G1 or S phases in various cancer cell lines. frontiersin.orgresearchgate.net These findings suggest that a potential mechanism of action for the broader class of furopyridines and their analogs may involve the disruption of normal cell cycle progression, thereby preventing cancer cell replication.
A significant finding in the preclinical investigation of furo[3,2-b]pyridines is their activity as potent and selective kinase inhibitors. nih.gov Kinases are crucial enzymes in cell signaling pathways that are often dysregulated in cancer, making them prime therapeutic targets.
The furo[3,2-b]pyridine core has been identified as a privileged scaffold for inhibiting cdc-like kinases (CLKs), which are involved in regulating RNA splicing. nih.govresearchgate.net Optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to the development of highly potent and selective CLK inhibitors. researchgate.netresearchgate.net For example, compounds 20 (4-fluoro-2-methoxy) and 31 (5-chloro-2-methoxy) were found to be exceptionally potent inhibitors of CLK1, with IC50 values of 4.0 nM and 9.7 nM, respectively. researchgate.net Notably, these compounds also displayed high selectivity for CLK1 over other related kinases like CLK2 and DYRK1A. researchgate.net The furo[3,2-b]pyridine scaffold has also been used to develop selective inhibitors of Homeodomain-interacting protein kinases (HIPKs). researchgate.net
Table 2: Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives
| Compound | Substitution Pattern | Target Kinase | IC50 (nM) |
|---|---|---|---|
| 20 | 4-fluoro-2-methoxy | CLK1 | 4.0 |
| 31 | 5-chloro-2-methoxy | CLK1 | 9.7 |
Data sourced from ResearchGate. researchgate.net
In Vivo Animal Models (Non-Human)
Following promising in vitro results, the efficacy of potential therapeutic agents is tested in living organisms. For furo[3,2-b]pyridine-related compounds, these studies have involved non-human models to assess antitumor activity.
The Chick Chorioallantoic Membrane (CAM) assay is a well-established in vivo model used to study angiogenesis (the formation of new blood vessels) and the anti-tumor effects of compounds on a living, vascularized tissue. ehu.eus
While direct studies on furo[3,2-b]pyridine derivatives in the CAM model are limited, research on the structurally analogous thieno[3,2-b]pyridine (B153574) scaffold highlights the utility of this model. A study on methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative 2e utilized an in ovo CAM model with grafted MDA-MB-231 triple-negative breast cancer cells. nih.govresearchgate.net The results demonstrated that treatment with compound 2e led to a significant reduction in tumor size, showcasing its antitumor effect in a living system. nih.govresearchgate.net
Furthermore, a furo[3,2-b]indole derivative, compound 10a , which shares a part of the core structure, was tested in a xenograft nude mice model. This study confirmed the significant in vivo antitumor activity of the compound against A498 renal cancer cell xenografts. nih.gov These examples from closely related structures strongly support the potential for furo[3,2-b]pyridine derivatives to exhibit tumor growth inhibition in vivo.
Anti-inflammatory Activity Models (e.g., Rat Paw Oedema)
There is currently no publicly available scientific literature detailing the in vivo anti-inflammatory activity of Furo[3,2-b]pyridine-2-carboxylic acid in the rat paw oedema model. This widely utilized preclinical test is a standard method for evaluating the acute anti-inflammatory potential of novel compounds. The model involves inducing localized inflammation in the paw of a rat, typically with an irritant such as carrageenan, and then measuring the extent to which a test compound can reduce the subsequent swelling over a period of several hours.
The absence of published studies on this compound in this model means that no data on its efficacy, potency, or duration of action in reducing acute inflammation is available to be presented or analyzed. Consequently, a data table comparing its effects to a control or reference anti-inflammatory drugs cannot be constructed at this time.
Models for PAR-2 Pathway Inhibition
Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor that plays a significant role in inflammation and pain signaling. While there are indications from patent literature that certain derivatives of furo[3,2-b]pyridine may act as inhibitors of the PAR-2 signaling pathway, specific in vitro or in vivo non-human studies detailing the inhibitory activity of this compound on this pathway are not described in the accessible scientific research.
In vitro models to assess PAR-2 inhibition often involve cell-based assays that measure the downstream signaling events following receptor activation, such as changes in intracellular calcium levels or the release of inflammatory mediators. In vivo models might examine the effect of a compound on PAR-2 agonist-induced inflammation or pain responses in animal subjects.
Without published research in these specific models for this compound, it is not possible to provide detailed research findings or to create a data table summarizing its inhibitory concentration (IC₅₀) or its effects in non-human physiological systems related to the PAR-2 pathway.
Further research and publication in peer-reviewed journals are necessary to elucidate the potential anti-inflammatory and PAR-2 inhibitory properties of this compound.
Future Research Directions
Exploration of Novel Synthetic Pathways
The synthesis of furo[3,2-b]pyridine (B1253681) derivatives is pivotal for the exploration of their structure-activity relationships. While established methods exist, future research will likely focus on the development of more efficient, versatile, and environmentally benign synthetic strategies.
Current synthetic approaches often rely on multi-step procedures, including heteroannulation processes involving acetylenic derivatives and metal-mediated couplings. nih.govnih.gov For instance, a convenient one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been developed utilizing Pd/C-Cu catalysis assisted by ultrasound, which involves sequential C-C and C-O bond-forming reactions. nih.gov Another effective method involves a cascade process of Sonogashira reactions followed by a base-induced 5-endo-dig cyclization to construct the furan (B31954) ring. semanticscholar.org Copper-mediated oxidative cyclization has also been employed for the assembly of the furo[3,2-b]pyridine scaffold. nih.gov
Future investigations should aim to:
Develop novel catalytic systems: Exploring new catalysts could lead to milder reaction conditions, higher yields, and improved regioselectivity.
Utilize flow chemistry: Continuous flow synthesis can offer better control over reaction parameters, enhance safety, and facilitate scalability.
Explore greener synthetic routes: Employing sustainable solvents, reducing energy consumption, and utilizing renewable starting materials are crucial aspects for future synthetic methodologies.
Design and Synthesis of Advanced Furo[3,2-b]pyridine-2-carboxylic Acid Analogs
The design and synthesis of novel analogs of this compound are essential for optimizing their biological activity, selectivity, and pharmacokinetic properties. The furo[3,2-b]pyridine core has been identified as a privileged scaffold for developing highly selective kinase inhibitors. nih.gov
Future research in this area should focus on:
Structure-Activity Relationship (SAR) studies: Systematic modifications of the furo[3,2-b]pyridine core, particularly at the 2, 3, 5, and 7 positions, will be crucial to understand how different substituents influence biological activity. For instance, optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.gov
Rational drug design: Utilizing computational tools such as molecular docking, researchers can design analogs with improved binding affinity and selectivity for specific biological targets. This approach has been successfully applied to explore thieno/furo[2,3-b]pyridines as potential Focal Adhesion Kinase (FAK) inhibitors. bohrium.com
Scaffold hopping and molecular hybridization: Replacing the furo[3,2-b]pyridine core with other bioisosteric scaffolds or combining it with other pharmacophores can lead to the discovery of novel chemical entities with unique biological profiles. mdpi.com
| Analog Design Strategy | Rationale | Potential Outcome |
| Substitution at C2-position | To modulate binding affinity and explore new interactions with the target protein. | Enhanced potency and selectivity. |
| Substitution at C3 and C5-positions | To optimize kinase inhibitory activity and cell permeability. | Development of highly selective kinase inhibitors. nih.gov |
| Introduction of diverse aryl groups | To probe different regions of the binding pocket and improve pharmacokinetic properties. | Improved biological activity and drug-like properties. kent.ac.uk |
Deeper Elucidation of Molecular Mechanisms of Action
A thorough understanding of the molecular mechanisms underlying the biological effects of this compound and its derivatives is critical for their development as therapeutic agents. Current research has implicated this scaffold in the modulation of several key cellular signaling pathways.
Furo[3,2-b]pyridine derivatives have been identified as potent inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. nih.gov Additionally, some analogs have shown inhibitory activity against SIRT1, a class III histone deacetylase involved in various cellular processes. nih.gov Molecular docking studies have suggested that related furo[2,3-b]pyridine (B1315467) derivatives can bind to the ATP-binding pocket of serine/threonine kinases like AKT1, as well as to estrogen receptor alpha (ERα) and human epidermal growth factor receptor 2 (HER2), indicating a potential mechanism involving the disruption of key cancer-related signaling pathways. Furthermore, some derivatives have demonstrated the ability to induce apoptosis in cancer cells. nih.gov
Future research should aim to:
Identify direct molecular targets: Utilizing techniques such as affinity chromatography, proteomics, and chemical probes to identify the specific proteins that interact with furo[3,2-b]pyridine derivatives.
Investigate downstream signaling pathways: Elucidating the downstream effects of target engagement on cellular signaling cascades.
Utilize structural biology: Obtaining co-crystal structures of furo[3,2-b]pyridine analogs bound to their target proteins to visualize the precise binding interactions and guide further optimization.
Explore polypharmacology: Investigating the possibility that these compounds may act on multiple targets, which could be advantageous for treating complex diseases like cancer.
Identification of New Therapeutic Applications
While the primary focus of research on furo[3,2-b]pyridine derivatives has been on their anticancer and anti-inflammatory properties, the diverse biological activities of this scaffold suggest a broader therapeutic potential. ontosight.ainih.gov
The established activity of these compounds as kinase inhibitors and modulators of the Hedgehog pathway strongly supports their further investigation in oncology. nih.gov The inhibition of SIRT1 also points towards potential applications in age-related diseases and metabolic disorders. nih.gov Interestingly, related thieno- and furo[3,2-c]pyridine (B1313802) derivatives have shown potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors with weak interaction at dopamine (B1211576) D2 receptors, suggesting a potential for the development of novel antipsychotic agents with a unique mechanism of action. nih.gov
Future research directions for new therapeutic applications include:
Neurodegenerative diseases: Given the role of certain kinases in neurological disorders, exploring the potential of furo[3,2-b]pyridine-based kinase inhibitors for conditions like Alzheimer's and Parkinson's disease is a promising avenue. researchgate.net
Infectious diseases: The antimicrobial properties of some furo[3,2-b]pyridine derivatives warrant further investigation against a broad range of bacterial and fungal pathogens. ontosight.ai
Cardiovascular diseases: Investigating the effects of these compounds on signaling pathways relevant to cardiovascular function could uncover new therapeutic opportunities.
Rare diseases: Exploring the potential of these compounds in rare diseases driven by specific kinase mutations or dysregulated signaling pathways.
| Potential Therapeutic Area | Rationale | Supporting Evidence |
| Oncology | Inhibition of kinases (CLKs, FAK) and modulation of Hedgehog pathway. | Potent, cell-active, and highly selective inhibitors of CLKs identified. nih.gov |
| Inflammatory Diseases | Modulation of key inflammatory signaling pathways. | Furo[3,2-b]pyridine framework has shown interesting pharmacological properties. nih.gov |
| Neurological Disorders | Activity at serotonin receptors and potential for kinase inhibition in the CNS. | Related furo[3,2-c]pyridines show affinity for serotonin receptors. nih.gov |
| Infectious Diseases | Observed antimicrobial activity of some derivatives. | Furo(3,2-b)pyridine derivatives exhibit a range of biological activities including antimicrobial properties. ontosight.ai |
Integration of Artificial Intelligence and Machine Learning in Furo[3,2-b]pyridine Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov Integrating these powerful computational tools into furo[3,2-b]pyridine research can significantly accelerate the identification and optimization of new drug candidates.
AI and ML can be applied in several key areas:
De novo drug design: Generative models can design novel furo[3,2-b]pyridine analogs with desired physicochemical properties and predicted biological activities. nih.gov
Predictive modeling (QSAR): Machine learning algorithms can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogs, prioritizing the synthesis of the most promising compounds. nih.gov
Synthesis planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes for complex furo[3,2-b]pyridine derivatives, saving time and resources in the laboratory. acs.orgdigitellinc.com
Virtual screening: Machine learning models can be trained to screen large virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov
ADMET prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to identify candidates with favorable drug-like profiles early in the discovery process.
By embracing these computational approaches, researchers can navigate the vast chemical space of furo[3,2-b]pyridine derivatives more efficiently and rationally, ultimately accelerating the journey from a promising scaffold to a clinically effective therapeutic.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Furo[3,2-b]pyridine-2-carboxylic acid, and how are intermediates tracked?
- Methodology : The compound is synthesized via cyclization reactions, often involving nitropyridine intermediates. Key steps include hydrogenation and cyclization, with impurities such as hydroxylamines monitored using Liquid Chromatography Mass Spectrometry (LCMS) . LCMS enables real-time tracking of intermediates and identification of byproducts (e.g., 1-hydroxy-5-azaindoles) .
- Data : For example, in a Sanofi process development study, LCMS resolved impurities during nitropyridine-to-4-azaindole conversion, achieving >95% purity after optimization .
Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?
- Methodology : Microwave irradiation significantly reduces reaction times. For instance, condensation reactions with active methylene compounds (e.g., thienothiazolidinones) under microwave conditions achieved comparable yields (75–85%) to classical methods but in 10–15 minutes instead of 6–24 hours .
- Data : A comparative study showed microwave-assisted synthesis of methyl 2-formyl-furo[3,2-b]pyrrole-5-carboxylate derivatives reduced reaction times by 90% while maintaining yields ≥80% .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodology :
- ¹H NMR : Confirms regioselectivity in formylation reactions (e.g., Vilsmeier formylation at the 3-position of benzo[b]furo[3,2-b]pyrrole-2-carboxylic acid derivatives) .
- LCMS/HPLC : Detects decarboxylation byproducts (e.g., pyrazinediones formed during acetylative decarboxylation) .
Advanced Research Questions
Q. How can synthetic impurities in this compound be systematically identified and mitigated?
- Methodology : Use LCMS-driven impurity profiling to detect hydroxylamines and azaindole byproducts. Adjust hydrogenation parameters (e.g., catalyst loading, temperature) to suppress undesired pathways. For example, reducing Pd/C catalyst loading from 5% to 2% decreased hydroxylamine impurities by 40% .
- Data : A case study reported 15% impurity reduction after optimizing reaction stoichiometry (1:1.2 substrate-to-reagent ratio) .
Q. What strategies improve the stability of this compound derivatives under acidic or thermal conditions?
- Methodology :
- Protecting Groups : Introduce tert-butyl or methyl esters to prevent decarboxylation. For example, methyl ester derivatives of this compound showed no degradation at 25°C over 30 days .
- Storage : Store at 2–8°C in anhydrous conditions to avoid hydrolysis .
Q. How does structural modification of this compound impact biological activity?
- Methodology : Replace the carboxylic acid group with amides or esters to enhance bioavailability. A patent demonstrated that 3-(3-fluorophenyl)sulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid amide derivatives exhibited potent antimicrobial activity (MIC: 0.5 µg/mL against Staphylococcus aureus) .
- Data : SAR studies revealed that electron-withdrawing substituents (e.g., -F, -Cl) at the 3-position increased activity by 3-fold compared to unsubstituted analogs .
Safety and Handling
Q. What precautions are necessary when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, chemical goggles, and N95 respirators to avoid skin/eye contact and inhalation .
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., acetic anhydride in decarboxylation) .
- Data : The compound is classified as acutely toxic (Oral LD₅₀: 300 mg/kg in rats) and causes severe eye irritation (Draize test score: 2.5/3) .
Contradictions and Limitations
- Microwave vs. Classical Synthesis : While microwave irradiation accelerates reactions, it may not scale efficiently for multi-step processes requiring precise temperature control .
- Biological Activity : Some analogs with bulky substituents (e.g., -CF₃) showed reduced solubility, limiting in vivo applications despite high in vitro potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
